3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid
Description
3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone with two key substituents:
- A trifluoromethyl (-CF₃) group at the C2 position, which enhances lipophilicity and metabolic stability.
- An N-formyl-N-methylamino (-N(CHO)CH₃) group at the C3 position, introducing hydrogen-bonding capacity and steric bulk.
The trifluoromethyl group is a hallmark of bioactive molecules due to its electron-withdrawing effects and resistance to metabolic degradation . The N-formyl-N-methylamino moiety may modulate solubility and target binding, as seen in related compounds with formylated amino groups .
Properties
IUPAC Name |
3,3,3-trifluoro-2-[[formyl(methyl)amino]methyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-10(3-11)2-4(5(12)13)6(7,8)9/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUAFIXYDMFHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584502 | |
| Record name | 3,3,3-Trifluoro-2-{[formyl(methyl)amino]methyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-89-2 | |
| Record name | 3,3,3-Trifluoro-2-{[formyl(methyl)amino]methyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid, identified by its CAS number 870703-89-2, is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 199.13 g/mol. The trifluoromethyl group is known to impart significant electronic properties that can influence the compound's reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways .
In Vitro Studies
In vitro studies have shown that this compound can modulate cellular processes such as apoptosis and proliferation. For instance, it has been observed to induce apoptosis in specific cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Several case studies have investigated the effects of this compound on various biological systems:
- Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating its role as an apoptosis inducer .
- Metabolic Disorders : Another investigation focused on its effects on metabolic disorders related to propionic acidemia. The compound was shown to influence metabolic pathways, potentially offering therapeutic avenues for managing such conditions .
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This opens up further research opportunities for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.
Case Study: Antimicrobial Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, N-formyl hydroxylamine compounds have been shown to inhibit peptidyl deformylase (PDF), an enzyme present in prokaryotes, suggesting that 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid could be explored for similar activities .
Synthetic Chemistry
The compound can serve as an intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.
Synthetic Routes
A retrosynthesis analysis indicates feasible synthetic routes for this compound using established methodologies in organic chemistry. The use of AI-powered synthesis planning tools can aid researchers in identifying efficient pathways for its synthesis.
Research Applications
This compound is primarily utilized in research settings for:
- Chemical Biology Studies : Its chemical properties can be exploited to study biological processes at the molecular level.
- Drug Development : As a potential lead compound, it can be modified to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison synthesizes data from analogous compounds to infer the unique properties of 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid.
Structural and Functional Group Comparisons
Key Insights:
- Lipophilicity: The trifluoromethyl group in all compounds enhances lipid solubility, but the N-formyl-N-methylamino group in the target compound may reduce hydrophobicity compared to purely aromatic CF₃ derivatives (e.g., ) .
- Metabolic Stability : The CF₃ group resists oxidation, while the formyl group in the target compound may undergo hydrolysis, contrasting with stable amide derivatives (e.g., ) .
- Bioactivity: Amino or hydroxy groups in analogs () improve target engagement, whereas the formyl group in the target compound could introduce unique binding modes .
Unique Advantages of the Target Compound:
- The N-formyl-N-methylamino group may balance solubility and binding, addressing limitations of overly hydrophobic CF₃ derivatives (e.g., ) .
- Compared to simpler propanoic acids (e.g., ), the branched substituents could reduce off-target effects .
Preparation Methods
Formation of the Trifluoromethylated Propanoate Backbone
A common route to the trifluoromethyl-substituted propanoic acid involves the Wittig reaction or related olefination methods to introduce the trifluoromethyl group adjacent to the carboxyl functionality.
- For example, triethyl 2-phosphonobutyrate can be used in a Wittig-type reaction to form α,β-unsaturated carbonyl compounds bearing trifluoromethyl groups.
- Subsequent catalytic hydrogenation using palladium on carbon in dry ethanol under hydrogen atmosphere reduces the unsaturated intermediates to the corresponding saturated ethyl propanoates.
Introduction of the N-Formyl-N-methylamino Group
The N-formyl-N-methylamino substituent is typically introduced via formylation of the N-methylamino group after its installation on the propanoate backbone.
- Formylation can be achieved using formic acid derivatives or formylating agents under mild acidic or neutral conditions.
- Protection of the amino group as an amide or carbamate may precede formylation to improve selectivity.
Hydrolysis to the Free Acid
After the key substituents are installed, the ester group is hydrolyzed to yield the free carboxylic acid.
- This step often employs microwave-assisted basic hydrolysis in a solvent mixture such as methanol, water, and tetrahydrofuran (THF), which accelerates the reaction and improves yield.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Wittig Reaction | Triethyl 2-phosphonobutyrate, aldehyde | 80-90 | Forms α,β-unsaturated trifluoromethylated esters |
| Catalytic Hydrogenation | Pd/C, dry EtOH, H2 atmosphere, 12 h | ~90 | Reduces double bond to saturated ethyl propanoates |
| N-Formylation | Formylating agent (e.g., formic acid derivatives) | 85-95 | Converts N-methylamino to N-formyl-N-methylamino |
| Ester Hydrolysis | Microwave-assisted base, MeOH/H2O/THF | 90-95 | Converts ester to free acid with minimal side reactions |
These data are consistent with protocols reported in medicinal chemistry literature, emphasizing high yields and purity.
Catalytic Hydrogenation Details
Catalytic hydrogenation is a crucial step in the preparation, ensuring saturation of the carbon skeleton without affecting sensitive functional groups.
- Palladium on carbon (Pd/C) is preferred as a catalyst.
- Reaction conditions: room temperature or slightly elevated temperature, hydrogen pressure typically 1 atm to several bars.
- Solvent: dry ethanol is commonly used.
- Reaction time: approximately 12 hours to ensure complete reduction.
Alternative Synthetic Routes
While the Wittig reaction followed by hydrogenation and formylation is common, alternative methods may include:
- Direct nucleophilic substitution reactions on trifluoromethylated precursors.
- Use of trifluoromethylated amino acid derivatives as starting materials with subsequent formylation.
- Catalytic formylation using transition metal catalysts under controlled conditions.
However, these alternatives are less documented and may require further optimization.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Wittig Reaction + Hydrogenation + Formylation | Triethyl 2-phosphonobutyrate, Pd/C, formylating agent | High yield, well-established | Multi-step, requires careful control |
| Nucleophilic Substitution | Trifluoromethylated precursors, amines | Potentially shorter route | Less documented, may have selectivity issues |
| Direct Formylation of Amino Acids | Formylating agents, mild acidic conditions | Simple functionalization | Requires pre-formed amino acid with trifluoromethyl group |
Q & A
Basic: What are the common synthetic routes for 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid, and how do reaction conditions influence enantioselectivity?
Answer:
Synthesis typically involves multi-step strategies, including halogenation, alkylation, and formylation. For example, analogs like (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are synthesized via benzoylation followed by hydroxamic acid reaction . Enantioselectivity can be enhanced using biocatalytic methods, such as enzyme-catalyzed reactions (e.g., lipases or transaminases), which achieve >90% enantiomeric excess (ee) under optimized pH (7–9) and temperature (25–37°C) conditions .
Basic: Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl group positioning and formyl-methylamine substitution .
- X-ray crystallography for absolute stereochemistry determination, particularly for resolving chiral centers .
- HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity, using hexane:isopropanol (90:10) mobile phases .
Basic: How can researchers evaluate the biological activity of this compound in drug discovery contexts?
Answer:
- In vitro assays : Test enzyme inhibition (e.g., IDO1 for immunomodulation) using recombinant proteins and measure IC₅₀ values via spectrophotometric detection of kynurenine .
- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, with comparisons to fluorinated analogs like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid .
Advanced: How can enantioselective synthesis be optimized for gram-scale production while minimizing racemization?
Answer:
- Biocatalytic strategies : Use immobilized enzymes (e.g., Candida antarctica lipase B) in continuous-flow reactors to enhance stability and reduce racemization. Yields >85% ee are achievable with residence times <2 hours .
- Protecting group chemistry : Employ tert-butoxycarbonyl (Boc) groups for amine protection during formylation, followed by mild acidic deprotection (e.g., TFA/DCM) to preserve stereochemistry .
Advanced: What structural modifications enhance the compound’s metabolic stability without compromising target binding?
Answer:
- Trifluoromethyl positioning : Substituents at the 3-position of the phenyl ring (vs. 2- or 4-) improve metabolic resistance, as seen in analogs like (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid .
- Formyl group replacement : Replace the N-formyl group with acetyl or carbamate moieties to reduce hepatic clearance, validated via in vitro microsomal assays (e.g., human liver microsomes) .
Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the formyl group is accelerated in polar solvents (e.g., DMSO/H₂O mixtures) at >25°C, leading to free amine byproducts. Stability data show >95% purity retention for 6 months when stored in anhydrous THF at −20°C .
- Accelerated stability studies : Use Arrhenius modeling (40°C/75% RH for 3 months) to predict shelf-life, with LC-MS monitoring of degradation products .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., IDO1, PDB: 4PK5) using AutoDock Vina to prioritize compounds with ΔG < −8 kcal/mol .
- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability using datasets from fluorinated propanoic acid analogs .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize assay protocols : Address variability in cell lines (e.g., passage number) and enzyme sources (e.g., recombinant vs. native).
- Meta-analysis : Pool data from analogs like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid to identify trends in trifluoromethyl group contributions to potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
